physicochemical properties of 3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde
physicochemical properties of 3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde
Physicochemical Profiling and Synthetic Methodologies of 3,5-Dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde: A Technical Guide for Advanced Heterocyclic Scaffolds
Executive Summary
In the realm of advanced organic synthesis and materials science, polyfunctionalized pyrroles serve as indispensable building blocks for porphyrins, BODIPY dyes, and complex pharmaceutical active pharmaceutical ingredients (APIs). Among these, 3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde (CAS: 497058-01-2) stands out as a highly specialized, electron-deficient scaffold.
As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic system of orthogonal reactivity. The presence of two electrophilic aldehyde groups combined with two nucleofugal chlorine atoms allows for highly regioselective transformations. This whitepaper dissects the physicochemical properties, details a self-validating synthetic protocol, and maps the downstream reactivity of this critical heterocyclic intermediate.
Physicochemical & Thermodynamic Profiling
Understanding the physical properties of a building block is the first step in designing a robust synthetic workflow. The highly functionalized nature of this pyrrole dictates its solubility, stability, and reactivity profiles[1].
Below is a synthesized data matrix detailing its core properties and the mechanistic implications for laboratory handling.
| Property | Value | Mechanistic Implication for Experimental Design |
| Molecular Weight | 268.09 g/mol | Optimal for fragment-based drug design; easily characterized via standard LC-MS[1]. |
| Molecular Formula | C12H7Cl2NO2 | High halogen content increases lipophilicity and metabolic stability in biological assays. |
| XLogP3-AA | 3.2 | Highly lipophilic. Necessitates non-polar to moderately polar aprotic solvents (e.g., DCM, EtOAc, DMF) for reactions and extractions[1]. |
| Topological Polar Surface Area | 39.1 Ų | Excellent membrane permeability profile; ideal for intracellular fluorescent probe development[1]. |
| H-Bond Donors / Acceptors | 0 / 2 | The lack of hydrogen bond donors prevents self-aggregation, ensuring high solubility and predictable kinetics in anhydrous environments[1]. |
| Rotatable Bonds | 3 | Confers a degree of structural rigidity, which is crucial for selective receptor binding or macrocycle pre-organization. |
Retrosynthetic Strategy & Mechanistic Workflow
The synthesis of 3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde requires a strategic sequence of electrophilic aromatic substitutions. The most scalable route involves the sequential Vilsmeier-Haack formylation of 1-phenyl-1H-pyrrole, followed by regioselective electrophilic chlorination .
The logic here is sequential deactivation: the first formylation activates the pyrrole for a second, forcing the need for higher thermal energy. Once the dicarbaldehyde is formed, the formyl groups act as meta-directors, perfectly positioning the subsequent chlorination at the C3 and C5 positions[2][3].
Sequential Vilsmeier-Haack formylation and chlorination workflow.
Experimental Protocol: Self-Validating Synthesis
To ensure scientific integrity, the following protocol is designed as a self-validating system. Every critical action is paired with its underlying causality and an analytical checkpoint.
Phase 1: Vilsmeier-Haack Bis-Formylation
This step installs the aldehyde groups at the C2 and C4 positions.
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Reagent Preparation: Purge a dry, 3-neck round-bottom flask with Argon. Add anhydrous DMF (10 equiv) and cool to 0 °C using an ice-salt bath.
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Electrophile Generation: Add Phosphorus oxychloride (POCl₃, 6 equiv) dropwise over 30 minutes.
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Causality: The Vilsmeier reagent (chloromethyleneiminium ion) is highly moisture-sensitive and its formation is exothermic. Strict thermal control at 0 °C prevents the thermal degradation of this active species[4].
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Substrate Addition: Dissolve 1-phenyl-1H-pyrrole (1 equiv) in a minimal amount of anhydrous DMF and add dropwise to the complex at 0 °C.
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Thermal Escalation: Remove the ice bath, allow the mixture to reach room temperature, and then heat to 80–90 °C for 6 hours.
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Causality: The first formylation at the highly nucleophilic C2 position occurs rapidly at ambient temperature. However, installing the second formyl group at C4 requires significant thermal energy to overcome the strong electron-withdrawing deactivation caused by the newly installed C2-aldehyde[2][3].
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Hydrolytic Quench: Cool the mixture to room temperature and pour slowly into a vigorously stirred saturated aqueous Sodium Acetate (NaOAc) solution. Extract with Ethyl Acetate.
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Validation Checkpoint: Perform TLC (Hexanes/EtOAc 7:3). The intermediate should appear as a highly UV-active spot with an Rf significantly lower than the starting material due to the polar aldehyde groups.
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Phase 2: Regioselective Chlorination
This step installs the chlorine atoms at the C3 and C5 positions.
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Reaction Setup: Dissolve the purified 1-phenyl-1H-pyrrole-2,4-dicarbaldehyde in anhydrous DMF at 25 °C.
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Halogenation: Add N-Chlorosuccinimide (NCS, 2.2 equiv) in small portions over 1 hour. Stir at ambient temperature for 12 hours.
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Causality: The formyl groups at C2 and C4 act as powerful meta-directors. They sterically and electronically deactivate their adjacent positions, driving the electrophilic chlorine exclusively to the C3 and C5 positions. Maintaining ambient temperature prevents the oxidative cleavage of the sensitive aldehyde groups.
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Workup: Quench with ice water, extract with Dichloromethane (DCM), wash with brine, and dry over anhydrous Na₂SO₄.
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Validation Checkpoint: Obtain a crude ¹H-NMR spectrum. The successful reaction is validated by the complete disappearance of the pyrrole backbone protons (typically ~6.5–7.0 ppm) and the retention of the two distinct aldehyde singlets (~9.5–10.0 ppm) and the phenyl multiplet (~7.4 ppm).
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Orthogonal Reactivity & Downstream Applications
The true value of 3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde lies in its orthogonal reactivity. Because the two aldehyde groups reside in different steric and electronic environments, they can be addressed selectively[5][6].
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Regioselective Condensation: The C2-carbaldehyde is significantly more reactive toward nucleophiles than the C4-carbaldehyde. Reaction with secondary amines leads to condensation exclusively at the C2 position, yielding methylene-substituted pyrroles[5][7].
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Pseudo-[3+2] Annulations: The dicarbaldehyde moiety can undergo organocatalytic Mannich-reductive cyclizations with N-PMP-aldimines to form complex, fused heterocyclic scaffolds, which are highly sought after in alkaloid synthesis[8].
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Nucleophilic Aromatic Substitution (SNAr): Under forcing conditions with strong nucleophiles (e.g., alkoxides or thiols), the C5-chloro group can undergo substitution, allowing for further functionalization of the pyrrole core[5][7].
Orthogonal reactivity pathways for downstream scaffold generation.
References
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Title: 3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde | CID 820333 Source: PubChem, National Center for Biotechnology Information URL: [Link]
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Title: Formylation and the Vilsmeier Reagent (Science of Synthesis) Source: Thieme E-Books & E-Journals URL: [Link]
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Title: Regioselectivity in the Reactions of Polyfunctionalized Pyrroles with Nucleophiles Source: ResearchGate (Tetrahedron, 2005) URL: [Link]
Sources
- 1. 3,5-dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde | C12H7Cl2NO2 | CID 820333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
